![molecular formula C17H17F3N6O2 B2649059 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034511-19-6](/img/structure/B2649059.png)
1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a benzimidazole core, a piperidine ring, and a triazolone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions, such as using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of the piperidine ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Introduction of the triazolone moiety: The final step involves the formation of the triazolone ring, which can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce fully saturated analogs.
科学的研究の応用
1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing the compound to bind to and inhibit the activity of specific enzymes . The piperidine and triazolone moieties contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Triazolone derivatives: These compounds are studied for their potential therapeutic applications.
Uniqueness
1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of its three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile scaffold for drug development and other scientific research applications.
生物活性
The compound 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.
Key Structural Features:
- Benzimidazole Ring : Known for various biological activities including anticancer and antimicrobial properties.
- Piperidine Moiety : Often associated with psychoactive effects and used in the synthesis of pharmaceuticals.
- Triazole Ring : Exhibits antifungal properties and is a component in several therapeutic agents.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown to induce apoptosis in cancer cell lines. A study highlighted the effectiveness of benzimidazole derivatives in inhibiting tumor growth in vivo, with specific IC50 values indicating their potency:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | MCF-7 (Breast) | 25.72 ± 3.95 |
Compound 2 | U87 (Glioblastoma) | 45.2 ± 13.0 |
These findings suggest that the target compound may also exhibit similar anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied. The target compound's structural similarities with known antimicrobial agents suggest it may possess activity against various pathogens. For example:
Pathogen | MIC (μg/ml) |
---|---|
Staphylococcus aureus | 0.015 |
Escherichia coli | 50 |
Candida albicans | 250 |
These results indicate that compounds derived from benzimidazole structures can effectively inhibit bacterial and fungal growth, supporting the hypothesis that the target compound may exhibit similar antimicrobial properties.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of benzimidazole derivatives. Research has shown that certain compounds can significantly reduce inflammation markers in vitro. For example, a derivative demonstrated an IC50 value of 1.0 μM against pro-inflammatory cytokines, suggesting that the target compound could also modulate inflammatory responses.
The biological activity of This compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding : The structural components may allow for interaction with specific receptors related to cancer cell proliferation or inflammatory response.
Study on Anticancer Properties
A notable case study involved testing a series of benzimidazole derivatives on various cancer cell lines. The study concluded that modifications to the piperidine ring significantly enhanced cytotoxicity against MCF-7 cells, with some compounds achieving IC50 values lower than those of standard chemotherapeutics.
Study on Antimicrobial Efficacy
In another research effort, a library of benzimidazole derivatives was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that certain structural modifications led to increased potency against resistant strains, which could be relevant for developing new antibiotics.
特性
IUPAC Name |
2-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2/c1-24-15(17(18,19)20)23-26(16(24)28)11-4-6-25(7-5-11)14(27)10-2-3-12-13(8-10)22-9-21-12/h2-3,8-9,11H,4-7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZGBQAXFBRTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。